molecular formula C24H31N3O2 B6012659 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

Cat. No. B6012659
M. Wt: 393.5 g/mol
InChI Key: WXNZBJSJOXRXNQ-UHFFFAOYSA-N
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Description

1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties. In

Mechanism of Action

The exact mechanism of action of 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is still not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter, which may be involved in its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is its relatively simple synthesis method. It can be easily synthesized in the laboratory using commercially available starting materials. 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine also exhibits high potency and selectivity for its target receptors, which makes it a useful tool for studying the pharmacology of these receptors. However, one of the main limitations of 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine that may have improved therapeutic properties. Another area of interest is the investigation of the potential use of 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a variety of pharmacological activities and has been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders. While there are still many unanswered questions about its mechanism of action and therapeutic potential, 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine remains an important tool for studying the pharmacology of dopamine and serotonin receptors in the brain.

Synthesis Methods

The synthesis of 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine involves the reaction of 1-(4-methoxybenzoyl)piperidine with 1-(2-methylphenyl)piperazine in the presence of a suitable catalyst. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a variety of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. 1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has also been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders such as schizophrenia, bipolar disorder, and anxiety.

properties

IUPAC Name

(4-methoxyphenyl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-19-6-3-4-8-23(19)26-16-14-25(15-17-26)21-7-5-13-27(18-21)24(28)20-9-11-22(29-2)12-10-20/h3-4,6,8-12,21H,5,7,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNZBJSJOXRXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone

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